N-(3-acetylphenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-valinamide
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Overview
Description
(2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is a complex organic compound with a unique structure that includes an acetylphenyl group, a thiolan ring, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE typically involves multiple steps, including the formation of the thiolan ring and the attachment of the acetylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetylphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiolan ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, this compound can be used to study enzyme interactions and protein binding due to its specific functional groups. It may also serve as a probe for investigating biological pathways.
Medicine
In medicine, (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE has potential therapeutic applications. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the creation of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE involves its interaction with specific molecular targets. The acetylphenyl group and thiolan ring may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with related structures, such as other thiolan-containing compounds or acetylphenyl derivatives. Examples include:
- (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE analogs with different substituents on the phenyl ring.
- Compounds with similar thiolan rings but different functional groups.
Uniqueness
The uniqueness of (2S)-N-(3-ACETYLPHENYL)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-3-METHYLBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C18H25N3O5S |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
(2S)-N-(3-acetylphenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylbutanamide |
InChI |
InChI=1S/C18H25N3O5S/c1-11(2)16(21-18(24)20-15-7-8-27(25,26)10-15)17(23)19-14-6-4-5-13(9-14)12(3)22/h4-6,9,11,15-16H,7-8,10H2,1-3H3,(H,19,23)(H2,20,21,24)/t15?,16-/m0/s1 |
InChI Key |
ZIUHPHKYAMNBAK-LYKKTTPLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC(=C1)C(=O)C)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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